4-chloro-2-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
4-chloro-2-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both benzothiazole and piperazine moieties in the structure of this compound suggests that it may exhibit a range of pharmacological properties.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit significant anti-inflammatory and analgesic activities . They are believed to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Mode of Action
Benzothiazole derivatives have been reported to inhibit cyclo-oxygenase (cox) pathways . Two isoforms of COX, COX-1 and COX-2, have been demonstrated in mammalian cells . COX-1 generates prostaglandins involved in gastrointestinal mucosal protection, while COX-2 generates prostaglandins mediating inflammation and pain .
Biochemical Pathways
Benzothiazole derivatives are believed to affect the metabolism of arachidonic acid to prostaglandins and leukotrienes, which is catalyzed by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . The inhibition of these pathways results in reduced inflammation and pain.
Pharmacokinetics
A related study on structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives evaluated their “drugability” according to lipinski’s rule of five (ro5) . Most of the compounds complied with RO5, suggesting good absorption and permeability properties .
Result of Action
Benzothiazole derivatives have been reported to exhibit significant anti-inflammatory and analgesic activities . They are believed to inhibit the biosynthesis of prostaglandins, reducing inflammation and pain .
Action Environment
It’s known that bacteria use quorum sensing pathways to respond to external factors such as nutrient availability and defense mechanisms . This suggests that environmental factors could potentially influence the action of benzothiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step proceduresThe reaction conditions often involve the use of solvents such as ethanol and catalysts like piperidine . The process may also include steps like diazo-coupling, Knoevenagel condensation, and microwave irradiation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Techniques such as one-pot multicomponent reactions and molecular hybridization may be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an antipsychotic and anti-tubercular agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: Known for its antimicrobial and antipsychotic properties.
2,4-disubstituted thiazoles: Exhibits antibacterial and antifungal activities.
Pyrazinamide derivatives: Used as anti-tubercular agents.
Uniqueness
4-chloro-2-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole is unique due to the presence of both benzothiazole and piperazine moieties, which may confer a broader range of biological activities compared to similar compounds.
Properties
IUPAC Name |
4-chloro-2-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4S2/c19-11-3-1-5-13-15(11)21-17(25-13)23-7-9-24(10-8-23)18-22-16-12(20)4-2-6-14(16)26-18/h1-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBSMVIZYKXWBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C4=NC5=C(S4)C=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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